3-Amino-1-(2-(methylthio)phenyl)propan-1-ol
CAS No.:
Cat. No.: VC18250716
Molecular Formula: C10H15NOS
Molecular Weight: 197.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NOS |
|---|---|
| Molecular Weight | 197.30 g/mol |
| IUPAC Name | 3-amino-1-(2-methylsulfanylphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C10H15NOS/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3 |
| Standard InChI Key | NNPWTCKSHCEWDH-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC=C1C(CCN)O |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.3 g/mol | Calculated |
| Functional Groups | Hydroxyl, Amino, Methylthio |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of analogous amino alcohols, as described in patent US20040102651A1, involves a multi-step process :
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Claisen Condensation: Reacting acetophenone with ethyl formate to form benzoylacetaldehyde sodium salt.
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Condensation with Methylamine: Treating the intermediate with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one.
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Reduction: Converting the propenone to the propanol derivative using sodium borohydride () in glacial acetic acid.
For 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol, this route can be adapted by substituting acetophenone with 2-(methylthio)benzaldehyde. The reduction step typically employs at controlled temperatures (5–15°C) to minimize side reactions .
Industrial Optimization
Scale-up processes prioritize:
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Continuous Flow Reactors: Enhancing reaction homogeneity and yield.
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Catalytic Hydrogenation: Replacing with palladium or nickel catalysts for cost efficiency.
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Purification Techniques: Liquid-liquid extraction with ethyl acetate and rotary evaporation to isolate the product .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone using or , forming 3-amino-1-(2-(methylthio)phenyl)propan-1-one.
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Reduction: The amino group may undergo further reduction with , though this is less common due to competing side reactions.
Substitution Reactions
The amino group participates in nucleophilic substitution, enabling the synthesis of sulfonamides or Schiff bases. For example:
Such derivatives are valuable intermediates in drug discovery .
Comparative Analysis with Structural Analogues
Steric and Electronic Effects
The methylthio substituent distinguishes this compound from analogues like 3-amino-1-phenylpropan-1-ol:
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Hydrophobicity: The group increases logP by ~1.2 units compared to unsubstituted phenyl .
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Electron Donation: Sulfur’s lone pairs enhance resonance stabilization of the aromatic ring, affecting reaction rates in electrophilic substitution.
Table 2: Comparative Properties of Amino Alcohols
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